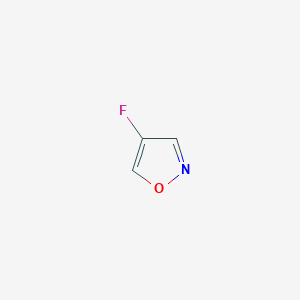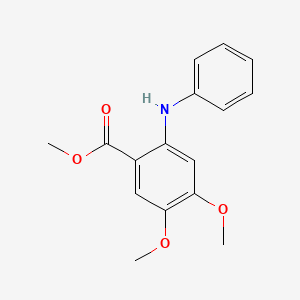![molecular formula C89H113NS B12616003 2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole CAS No. 920281-87-4](/img/structure/B12616003.png)
2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The presence of the fluorenyl and benzothiazole moieties imparts distinct electronic and photophysical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole typically involves a multi-step process. One common method includes the following steps:
Synthesis of 9,9-didecyl-9H-fluorene: This involves the alkylation of fluorene with decyl bromide in the presence of a strong base such as potassium tert-butoxide.
Synthesis of 2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl bromide: This step involves the bromination of the previously synthesized 9,9-didecyl-9H-fluorene.
Coupling with benzothiazole: The final step involves the coupling of 2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl bromide with 2,7-dibromobenzothiazole in the presence of a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced organic materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Mécanisme D'action
The mechanism of action of 2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various proteins and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
- 2,7-Diiodo-9,9-di(iododecyl)-9H-fluorene
- 9-(9-Heptadecanyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Uniqueness
2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole is unique due to its combination of fluorenyl and benzothiazole moieties, which impart distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high-performance materials with specific optical and electronic characteristics.
Propriétés
Numéro CAS |
920281-87-4 |
|---|---|
Formule moléculaire |
C89H113NS |
Poids moléculaire |
1228.9 g/mol |
Nom IUPAC |
2,7-bis[4-[2-(9,9-didecylfluoren-2-yl)ethenyl]phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C89H113NS/c1-5-9-13-17-21-25-29-37-64-88(65-38-30-26-22-18-14-10-6-2)81-45-35-33-42-77(81)79-62-56-72(68-83(79)88)50-48-70-52-58-74(59-53-70)76-44-41-47-85-86(76)91-87(90-85)75-60-54-71(55-61-75)49-51-73-57-63-80-78-43-34-36-46-82(78)89(84(80)69-73,66-39-31-27-23-19-15-11-7-3)67-40-32-28-24-20-16-12-8-4/h33-36,41-63,68-69H,5-32,37-40,64-67H2,1-4H3 |
Clé InChI |
CUMCVTKDNZRRHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C=CC4=CC=C(C=C4)C5=C6C(=CC=C5)N=C(S6)C7=CC=C(C=C7)C=CC8=CC9=C(C=C8)C1=CC=CC=C1C9(CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-2,3,7,9,9-pentamethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one](/img/structure/B12615925.png)
![(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12615937.png)
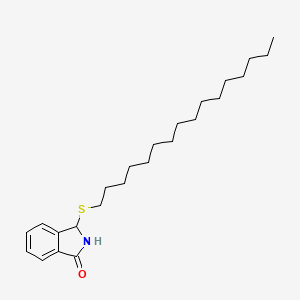
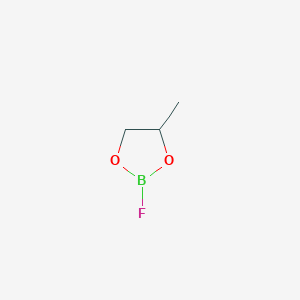
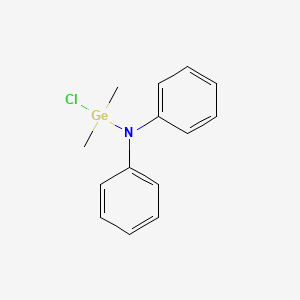
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)
![(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol](/img/structure/B12615990.png)


![N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12616010.png)
![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12616014.png)
